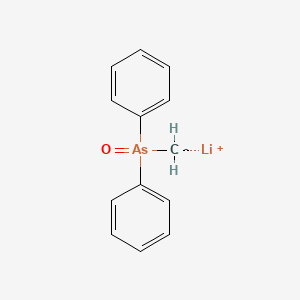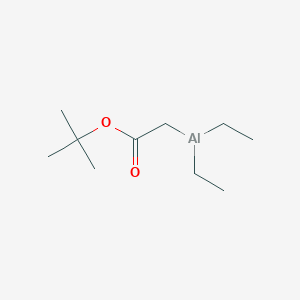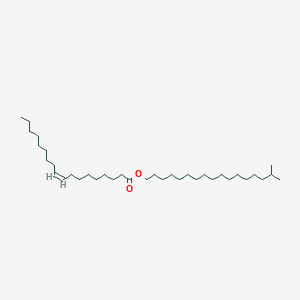
Lithium (diphenylarsoryl)methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium (diphenylarsoryl)methanide is an organometallic compound that features lithium bonded to a methanide group, which is further bonded to a diphenylarsoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium (diphenylarsoryl)methanide typically involves the reaction of diphenylarsoryl chloride with a lithium methanide precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in the synthesis include tetrahydrofuran (THF) and diethyl ether, which help to stabilize the reactive intermediates.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive and potentially hazardous materials involved.
Chemical Reactions Analysis
Types of Reactions: Lithium (diphenylarsoryl)methanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic-containing oxides.
Reduction: It can be reduced to form simpler arsenic-containing compounds.
Substitution: The methanide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various halogenating agents and nucleophiles can be used to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while reduction could produce simpler arsenic compounds.
Scientific Research Applications
Lithium (diphenylarsoryl)methanide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-arsenic bonds.
Biology: The compound’s potential biological activity is being explored, although specific applications are still under investigation.
Medicine: Research is ongoing to determine if this compound has any therapeutic potential, particularly in the treatment of certain diseases.
Industry: The compound may be used in the development of new materials with unique properties, such as advanced polymers or catalysts.
Mechanism of Action
The mechanism by which lithium (diphenylarsoryl)methanide exerts its effects involves the interaction of the lithium ion with various molecular targets. The lithium ion can modulate the activity of enzymes and receptors, potentially leading to changes in cellular processes. The diphenylarsoryl group may also interact with specific molecular pathways, contributing to the compound’s overall activity.
Comparison with Similar Compounds
- Lithium (diphenylphosphoryl)methanide
- Lithium (diphenylstiboryl)methanide
- Lithium (diphenylbismuthyl)methanide
Comparison: Lithium (diphenylarsoryl)methanide is unique due to the presence of the arsenic atom, which imparts distinct chemical properties compared to its phosphorus, antimony, and bismuth analogs
Properties
CAS No. |
61024-99-5 |
|---|---|
Molecular Formula |
C13H12AsLiO |
Molecular Weight |
266.1 g/mol |
IUPAC Name |
lithium;[methanidyl(phenyl)arsoryl]benzene |
InChI |
InChI=1S/C13H12AsO.Li/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H2;/q-1;+1 |
InChI Key |
ULBYQMBYDJDUFB-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH2-][As](=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)


![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol](/img/structure/B14609883.png)

![1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14609901.png)





![1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14609946.png)

